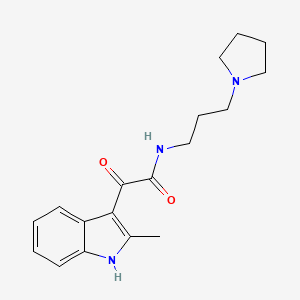
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic scaffolds such as indole or pyrrole derivatives. For instance, a novel compound derived from the indibulin and combretastatin scaffolds was synthesized using a multistep reaction, indicating the complexity and the need for careful planning in the synthesis of such compounds . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These examples suggest that the synthesis of the compound would likely require a similarly strategic approach, possibly involving condensation reactions and careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic methods, including FT-IR, 1H-NMR, mass spectroscopy, and sometimes confirmed by X-ray crystallography . These techniques provide detailed information about the molecular framework and substitution patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chemical reactions involving related acetamide derivatives can be quite diverse. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants led to the generation of multiple products, showcasing the reactivity of such compounds under oxidative conditions . This suggests that the compound may also undergo various chemical transformations, which could be exploited to modify its structure or enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of halogens or other substituents on the phenyl ring can significantly affect the antioxidant activity of indole derivatives . Similarly, the introduction of different substituents at specific positions can lead to potent and selective biological activities, as seen in the case of kappa-opioid agonists . These findings imply that the physical and chemical properties of "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide" would be determined by its specific substituents and molecular conformation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Knaack et al. (2001) detailed the spectroscopic characterization of potent tubulin inhibitors, which are crucial in cancer research. Their work included the synthesis of similar compounds, providing insight into the chemical properties and potential applications in drug development.
Moghadam & Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic properties. This research contributes to the understanding of structure-activity relationships in drug design.
Antimicrobial Applications
- Research by Anekal & Biradar (2012) and Debnath & Ganguly (2015) explored the synthesis of indole derivatives with significant antimicrobial activities, demonstrating the potential of such compounds in developing new antibacterial and antifungal agents.
Antioxidant Properties
- A study by Gopi & Dhanaraju (2020) focused on synthesizing novel acetamide derivatives and evaluating their antioxidant activity. This research highlights the role of such compounds in combating oxidative stress, which is relevant in various diseases.
Antitumor Agents
- The work by Marchand et al. (2009) involved synthesizing N-aryl(indol-3-yl)glyoxamides as antitumor agents. They investigated structure-activity relationships, contributing valuable data for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-16(14-7-2-3-8-15(14)20-13)17(22)18(23)19-9-6-12-21-10-4-5-11-21/h2-3,7-8,20H,4-6,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIPTRYHNPUUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

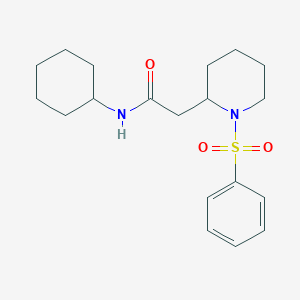
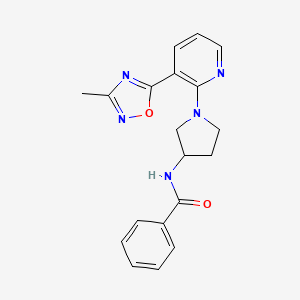
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
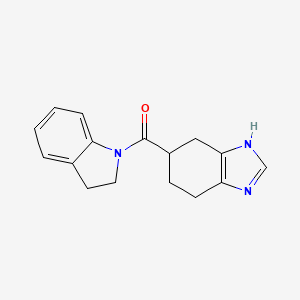
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
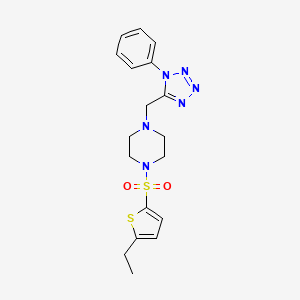
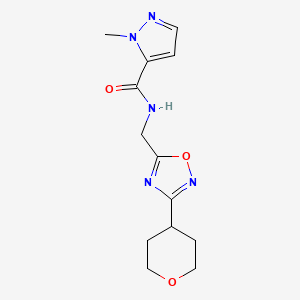

![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)
![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)
![2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B3001241.png)
